N-Acetyl-L-Phenylalanyl-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide
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Overview
Description
The compound “(2S,4R)-1-[(2S)-2-[(2S)-2-acetamido-3-phenylpropanamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide” is a synthetic organic molecule with potential applications in medicinal chemistry. This compound features multiple chiral centers, making it a stereochemically complex molecule. It contains functional groups such as amides, hydroxyls, and thiazoles, which contribute to its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of amide bonds, protection and deprotection of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common reagents used in these steps include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation, and protecting groups such as tert-butyloxycarbonyl (Boc) for amine protection.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route to maximize yield and minimize the number of steps. This can include the use of automated synthesizers and high-throughput screening to identify the most efficient conditions for each reaction step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: Amide groups can be reduced to amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Halogens (e.g., bromine) or nitration reagents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide groups would yield primary or secondary amines.
Scientific Research Applications
This compound can be used in various fields of scientific research:
Chemistry: As a model compound for studying stereoselective synthesis and complex molecule construction.
Biology: For investigating the interactions of chiral molecules with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of multiple functional groups allows for a variety of interactions, potentially leading to inhibition or activation of the target molecule.
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-1-[(2S)-2-[(2S)-2-acetamido-3-phenylpropanamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: Similar in structure but with variations in the functional groups or stereochemistry.
(2S,4R)-1-[(2S)-2-[(2S)-2-acetamido-3-phenylpropanamido]-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide: Another similar compound with slight modifications in the side chains or core structure.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the combination of functional groups, which can result in unique biological activity and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C33H41N5O5S |
---|---|
Molecular Weight |
619.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H41N5O5S/c1-20-28(44-19-35-20)24-13-11-23(12-14-24)17-34-31(42)27-16-25(40)18-38(27)32(43)29(33(3,4)5)37-30(41)26(36-21(2)39)15-22-9-7-6-8-10-22/h6-14,19,25-27,29,40H,15-18H2,1-5H3,(H,34,42)(H,36,39)(H,37,41)/t25-,26+,27+,29-/m1/s1 |
InChI Key |
ALYDGEQICGMVIP-UYIZUTNXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C)O |
Origin of Product |
United States |
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